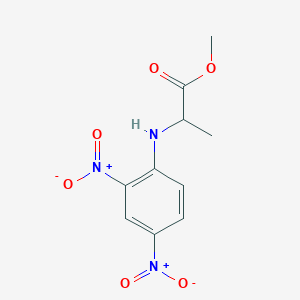

N-(2,4-Dinitrophenyl)-L-alanine methyl ester

CAS No.:

Cat. No.: VC13340073

Molecular Formula: C10H11N3O6

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O6 |

|---|---|

| Molecular Weight | 269.21 g/mol |

| IUPAC Name | methyl 2-(2,4-dinitroanilino)propanoate |

| Standard InChI | InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3 |

| Standard InChI Key | RXDDNUKGTCKLDT-UHFFFAOYSA-N |

| SMILES | CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Chemical Properties

N-(2,4-Dinitrophenyl)-L-alanine methyl ester belongs to the class of nitroaromatic amino acid derivatives. Its molecular structure includes:

-

A 2,4-dinitrophenyl group attached to the α-amino nitrogen of L-alanine, introducing strong electron-withdrawing effects.

-

A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.

Key Physicochemical Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₆ |

| Molecular Weight | 269.21 g/mol |

| CAS Number | 10420-63-0 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, methanol, ethanol |

The compound’s nitro groups () contribute to its stability under acidic conditions but render it susceptible to reduction and nucleophilic substitution reactions .

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves nucleophilic aromatic substitution between L-alanine methyl ester and 2,4-dinitrofluorobenzene (DNFB) under alkaline conditions (e.g., sodium bicarbonate buffer, pH 8–9). Key steps include:

-

Amino Group Protection: Temporary protection of the α-amino group using tert-butyloxycarbonyl (Boc) to prevent side reactions.

-

Nitration: Introduction of nitro groups at the 2- and 4-positions of the phenyl ring using a nitrating agent ().

-

Esterification: Reaction with methanol in the presence of sulfuric acid to form the methyl ester.

-

Deprotection: Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid).

Optimization Parameters:

-

Temperature: 40–60°C to minimize ester hydrolysis.

-

Solvent: Methanol or ethanol for higher yields (>70%).

-

Purification: Recrystallization from ethanol/water mixtures or column chromatography.

Industrial Production

Industrial methods employ continuous flow reactors to enhance scalability and yield. Automated systems monitor reaction parameters (pH, temperature) in real time, achieving >85% purity post-crystallization.

Reactivity and Degradation Pathways

Hydrolysis Reactions

The methyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (): Yields N-(2,4-dinitrophenyl)-L-alanine and methanol.

-

Basic Hydrolysis (): Produces the carboxylate salt, with pseudo-first-order kinetics ( at pH 12) .

Reduction Reactions

Selective reduction of nitro groups is achievable via:

-

Catalytic Hydrogenation (): Converts nitro groups to amines, yielding N-(2,4-diaminophenyl)-L-alanine methyl ester.

-

Chemical Reduction (): Reduces the ester to a primary alcohol under controlled pH.

Cyclization Mechanisms

Under basic conditions (\text{NaOH, 10%}), the compound undergoes intramolecular cyclization to form 2-methyl-5-nitro-1H-benzimidazole-3-oxide (yield: 78–82%). Gas-phase studies (ESI-MS) confirm analogous pathways via sequential elimination of and .

Applications in Scientific Research

Immunological Studies

The DNP group’s strong immunogenicity makes this compound a valuable hapten for:

-

Antibody Production: Elicits high-affinity antibodies in murine models, enabling studies on immune response mechanisms.

-

Diagnostic Assays: Used in ELISA to quantify antibody levels in serum samples, with detection limits as low as 1 ng/mL .

Protein Interaction Analysis

-

Binding Affinity Studies: The DNP moiety binds covalently to lysine residues in proteins, facilitating analysis of protein-ligand interactions via surface plasmon resonance (SPR).

-

Enzyme Inhibition: Acts as a competitive inhibitor for proteases, with values in the micromolar range.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume